Product packaging for 1,1'-Diethyl-4,4'-bipyridinium(Cat. No.:CAS No. 46713-38-6)

1,1'-Diethyl-4,4'-bipyridinium

Cat. No.: B1609009
CAS No.: 46713-38-6
M. Wt: 214.31 g/mol
InChI Key: QTQLUUDYDWDXNA-UHFFFAOYSA-N
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Description

1,1'-Diethyl-4,4'-bipyridinium, commonly known as ethyl viologen, is a quaternary ammonium (B1175870) compound derived from 4,4'-bipyridine (B149096). It belongs to the broader class of viologens, which are N,N'-disubstituted-4,4'-bipyridinium salts. wikipedia.org The defining characteristic of viologens is their ability to undergo reversible one-electron reduction processes, forming intensely colored radical cations. wikipedia.org This redox activity is central to their functionality and has positioned them as key components in various electrochemical applications.

The structure of this compound consists of a central 4,4'-bipyridine core with an ethyl group attached to each of the nitrogen atoms. This dicationic nature means it is always associated with counter-ions, leading to the formation of various salts such as this compound dibromide, diiodide, diperchlorate, and bis(tetrafluoroborate). cymitquimica.comnih.govhabitablefuture.org The nature of the counter-ion can influence the compound's solubility and stability. cymitquimica.com

Viologens, in their dicationic state (V²⁺), are typically colorless or pale yellow. nih.gov Upon the first one-electron reduction, they form a stable and deeply colored radical cation (V⁺•). wikipedia.org For 4,4'-viologens like the ethyl derivative, this radical cation is typically blue or violet. wikipedia.orgnih.gov A second reduction step can lead to a neutral, often yellow or colorless, species (V⁰). wikipedia.org This multi-stage redox behavior is fundamental to the diverse applications of this compound.

The scientific journey of viologens began in the early 20th century. A pivotal moment in the history of these compounds was the discovery of their electrochromic properties by Michaelis and Hill in 1933, who observed that 1,1'-dimethyl-4,4'-bipyridinium (methyl viologen) turned violet upon reduction. nih.gov This laid the groundwork for future investigations into the redox-dependent color changes of bipyridinium salts.

Following this initial discovery, research expanded to include a variety of N-substituted viologens. The synthesis of this compound salts, typically achieved through the quaternization of 4,4'-bipyridine with an ethylating agent like ethyl iodide, became a standard procedure. Early studies focused on understanding the fundamental electrochemical behavior of these compounds, including the determination of their redox potentials and the stability of the resulting radical cations.

The latter half of the 20th century saw a surge in research focused on the practical applications of viologens, particularly in the development of electrochromic devices (ECDs). The ability of this compound and its analogs to switch between a transparent and a colored state with the application of a small voltage made them highly attractive for use in smart windows, displays, and anti-glare mirrors. wikipedia.org Research during this period also explored the influence of different substituents and counter-ions on the electrochromic performance of these materials.

The significance of this compound in modern chemical science remains robust, primarily driven by its application in electrochromic technologies. Researchers continue to optimize the performance of ECDs based on this viologen by incorporating it into novel materials such as polymers and gels, and by pairing it with different counter-electrode materials to enhance properties like switching speed, durability, and color contrast. dergipark.org.tr

Beyond established electrochromic applications, this compound is being explored in several emerging research areas:

Redox Flow Batteries: The reversible redox behavior of ethyl viologen makes it a candidate for use as an anolyte material in aqueous organic redox flow batteries, a promising technology for large-scale energy storage. acs.org

Bio-electrocatalysis: Viologens, including the ethyl derivative, are being investigated as electron mediators to replace natural cofactors like NADPH in enzymatic reactions, which could enable more sustainable and efficient biocatalytic processes. rsc.org

Plasmon-Driven Reactions: Recent studies have shown that this compound can undergo novel chemical transformations, such as C-N bond cleavage, when subjected to the enhanced local fields of plasmonic nanostructures. osti.gov This opens up new avenues for plasmon-mediated chemistry.

Hybrid Semiconductor Materials: The incorporation of ethyl viologen into hybrid organic-inorganic perovskite-type structures is being explored for the development of novel semiconductors with tunable electronic and optical properties. acs.org

The ongoing research into these new frontiers highlights the versatility of this compound and ensures its continued importance in the advancement of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound Salts

SaltCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Dichloride N/AC₁₄H₁₈Cl₂N₂285.21--
Dibromide 53721-12-3C₁₄H₁₈Br₂N₂374.11Solid-
Diiodide 1983-61-5C₁₄H₁₈I₂N₂468.11--
Diperchlorate 36305-51-8C₁₄H₁₈Cl₂N₂O₈413.21White to off-white or light yellow powder270 (dec.) chemimpex.comalfa-chemistry.com
Bis(tetrafluoroborate) -C₁₄H₁₈B₂F₈N₂387.92--

Data sourced from PubChem and other chemical supplier databases. Melting points are reported where available and may be decomposition temperatures.

Table 2: Electrochemical and Electrochromic Properties of this compound

PropertyValueConditions/Notes
First Redox Potential (V²⁺/V⁺•) ~ -0.45 V vs. SCEIn acetonitrile (B52724). psu.edu
-0.67 V vs. Ag/AgCl rsc.org
Second Redox Potential (V⁺•/V⁰) ~ -0.88 V vs. SCEIn acetonitrile. psu.edu
-0.99 V vs. Ag/AgCl rsc.org
Absorption Maxima (Radical Cation) ~606 nmResults in a blue/violet color. nih.gov
396 nm
Coloration Efficiency 105 cm²/CIn an electrochromic device with an ion gel. dergipark.org.tr

SCE: Saturated Calomel Electrode; Ag/AgCl: Silver/Silver Chloride Electrode. Values can vary depending on the solvent, electrolyte, and electrode material used.

Table 3: Comparison with Selected Viologen Analogs

CompoundSubstituent (R)First Redox Potential (V vs. Ag/AgCl)Color of Radical CationKey Features/Applications
Methyl Viologen Methyl-0.67Violet-blueWidely used as an herbicide and redox indicator. wikipedia.orgchemicalbook.com
Heptyl Viologen Heptyl-BlueUsed in some commercial electrochromic systems. wikipedia.orgchemicalbook.com
Benzyl (B1604629) Viologen Benzyl-0.54BlueExhibits different redox potential due to the aromatic substituent. rsc.org
Cyanophenyl Viologen Cyanophenyl-GreenThe aryl group shifts the absorption spectrum. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2+2 B1609009 1,1'-Diethyl-4,4'-bipyridinium CAS No. 46713-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLUUDYDWDXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394533
Record name Ethylviologen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46713-38-6
Record name Ethylviologen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Elucidation of 1,1 Diethyl 4,4 Bipyridinium

Precursor Synthesis Pathways to 4,4'-Bipyridine (B149096)

The synthesis of the foundational precursor, 4,4'-bipyridine, is achievable through several established chemical pathways. preprints.orgnih.gov Historically, the compound was first obtained by the Scottish chemist Thomas Anderson in 1868 by heating pyridine (B92270) with sodium metal. wikipedia.org Modern synthetic chemistry has since evolved, offering more efficient and versatile methods for producing this key intermediate.

Prominent among these are metal-catalyzed homo-coupling reactions, which create a symmetrical C-C bond between two pyridine rings. preprints.orgnih.gov These reactions include well-known methods such as Wurtz, Ullmann, Stille, and Negishi couplings. preprints.org The Wurtz coupling, for instance, typically involves reacting pyridine derivatives with a sodium dispersion, followed by an oxidizing agent, to yield the bipyridine structure. preprints.orgnih.gov Similarly, palladium-catalyzed reactions, such as the homocoupling of bromopyridines, can produce bipyridine compounds in good yields, although sometimes requiring high temperatures. preprints.orgnih.gov

Another significant approach is the dimerization of pyridine itself or its derivatives. This can be initiated by radical anions formed in the presence of reagents like lithium diisopropylamide (LDA) or through oxidative coupling processes. wikipedia.orgresearchgate.net

Table 1: Selected Synthetic Methods for 4,4'-Bipyridine

Method Description Key Reagents/Catalysts Reference
Wurtz Coupling Involves the reaction of pyridine with a sodium dispersion followed by oxidation. Sodium (Na) dispersion, Oxidizing agent preprints.orgnih.gov
Ullmann Coupling A copper-catalyzed reaction typically involving halogenated pyridines. Copper (Cu) metal or salts preprints.orgnih.gov
Negishi Coupling A palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. Palladium (Pd) catalyst, Zinc (Zn) preprints.org
Stille Coupling A palladium-catalyzed cross-coupling reaction using an organotin compound. Palladium (Pd) catalyst, Organotin reagent preprints.org

| Oxidative Coupling | A direct coupling of pyridine to form 4,4'-bipyridine. | Varies; can involve metal catalysts | wikipedia.org |

Quaternization Reactions for the Formation of 1,1'-Diethyl-4,4'-bipyridinium Salts

The conversion of 4,4'-bipyridine to this compound is achieved through a quaternization reaction. This process involves the N-alkylation of both nitrogen atoms on the bipyridine core with ethyl groups. frontiersin.org The resulting dicationic salt is a member of the viologen family, which are known for their interesting redox properties. nih.govresearchgate.net

The most direct method for this transformation is the reaction of 4,4'-bipyridine with an ethylating agent, such as ethyl iodide or ethyl bromide. rsc.org The reaction is typically carried out by heating the components in a suitable solvent. In some cases, the formation of N,N'-diethyl-4,4'-bipyridinium has been observed to occur in situ under hydrothermal reaction conditions, where ethanol (B145695) or other components in the reaction mixture serve as the source of ethyl groups. researchgate.netsci-hub.seresearchgate.net

Investigation of Reaction Mechanisms and Kinetics in Quaternization

The quaternization of the nitrogen atoms in 4,4'-bipyridine is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the ethylating agent (e.g., the carbon bonded to iodine in ethyl iodide). This displaces the leaving group (iodide ion) and forms a C-N bond.

The reaction proceeds in two stages:

Monoquaternization: Formation of the N-ethyl-4,4'-bipyridinium cation.

Diquaternization: Formation of the this compound dication.

Kinetic studies on analogous systems, such as the quaternization of poly(4-vinyl pyridine) with alkyl iodides, indicate that the reaction may not follow simple second-order kinetics. rsc.org A "neighboring-group effect" has been observed, where the rate constant for the quaternization of a pyridine unit is influenced by whether adjacent units have already reacted. rsc.org This phenomenon suggests that both steric hindrance and electrostatic repulsion (from the newly introduced positive charge) can retard the rate of the second quaternization step compared to the first. The retardation effect is more pronounced with larger alkyl groups, pointing to the significance of steric factors in the reaction mechanism. rsc.org

Influence of Reaction Conditions on Product Purity and Yield

The efficiency and outcome of the quaternization reaction are highly dependent on the chosen reaction conditions. nih.gov Factors such as temperature, solvent, reaction time, and the stoichiometry of the reactants play a critical role in determining the final product's yield and purity.

To favor the formation of the desired di-quaternized product, this compound, an excess of the ethylating agent is often used, along with elevated temperatures to drive the reaction to completion. frontiersin.org The choice of solvent is also crucial; polar aprotic solvents like acetonitrile (B52724) are commonly employed. frontiersin.org Inadequate control over these conditions can lead to an incomplete reaction, resulting in a mixture containing the starting 4,4'-bipyridine and the mono-quaternized intermediate, which complicates purification. The final product is typically a crystalline solid that can be purified by recrystallization.

Advanced Structural Characterization Techniques for this compound

Spectroscopic Methods for Molecular Structure Determination

Alongside diffraction methods, various spectroscopic techniques are indispensable for characterizing the molecular structure. Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the molecule's functional groups, while ultraviolet-visible (UV-Vis) spectroscopy provides information about its electronic transitions. researchgate.netsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural assignment in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the quaternization of the nitrogen atoms causes a significant deshielding effect on the adjacent protons. This results in a downfield shift of the signals corresponding to the aromatic protons of the bipyridinium core compared to the neutral 4,4'-bipyridine precursor. rsc.org The presence of the ethyl groups is confirmed by two characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling with each other. The appearance of a distinct signal in the downfield aromatic region (e.g., around 8.95 ppm for a similar quaternized structure) is a clear indicator of successful quaternization. researchgate.net

Table 2: Expected ¹H NMR Spectral Features for this compound

Protons Expected Chemical Shift (δ) Range Expected Multiplicity Comments
Aromatic Protons (α to N⁺) Downfield (e.g., >8.5 ppm) Doublet Strongly deshielded by the adjacent positive nitrogen.
Aromatic Protons (β to N⁺) Downfield (e.g., >8.0 ppm) Doublet Deshielded, but less so than the α-protons.
Methylene Protons (-CH₂-) Mid-field (e.g., 4.0-5.0 ppm) Quartet Coupled to the methyl protons.

| Methyl Protons (-CH₃) | Upfield (e.g., 1.0-2.0 ppm) | Triplet | Coupled to the methylene protons. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eglibretexts.org For a molecule to be IR active, its vibrations or rotations must cause a net change in the dipole moment. tanta.edu.eguwimona.edu.jm The vibrational modes of a molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). tanta.edu.eguwimona.edu.jm

In the case of this compound, the IR spectrum is characterized by a series of absorption bands corresponding to the various functional groups present. The key vibrational modes are associated with the aromatic bipyridinium core and the attached ethyl substituents.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. latech.edu

Aliphatic C-H Stretching: The C-H bonds of the ethyl groups (CH₃ and CH₂) exhibit symmetric and asymmetric stretching vibrations in the region of 2850-3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridinium (B92312) rings are expected to produce strong absorption bands in the 1400-1650 cm⁻¹ region. latech.edu Aromatic compounds typically show a series of sharp bands in this area. latech.edu

CH₂ and CH₃ Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the methylene (CH₂) and methyl (CH₃) groups of the ethyl substituents occur at lower frequencies, typically in the 1375-1470 cm⁻¹ range. libretexts.orgvscht.cz

Ring Vibrations: The entire bipyridinium ring system has characteristic "breathing" modes and other vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Fourier-transform infrared (FTIR) spectroelectrochemistry has been used to study the radical monocations of similar alkyl viologens, providing evidence for intramolecular intensity enhancement of specific vibrational modes upon reduction. rsc.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
Aromatic C-H StretchPyridinium Ring> 3000
Aliphatic C-H StretchEthyl Group (-CH₂-CH₃)2850 - 3000
Aromatic C=C/C=N StretchPyridinium Ring1400 - 1650
CH₂ Bending (Scissoring)Ethyl Group (-CH₂)~1465
CH₃ Bending (Asymmetric)Ethyl Group (-CH₃)~1450
CH₃ Bending (Symmetric)Ethyl Group (-CH₃)~1375
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from a ground state to a higher energy state. shu.ac.uklibretexts.org The absorption of this radiation is restricted to specific functional groups containing valence electrons of low excitation energy, known as chromophores. shu.ac.uklibretexts.org

The this compound dication is a chromophore that exhibits strong absorption in the UV region. This absorption is primarily due to π → π* electronic transitions within the conjugated π-system of the bipyridinium core. shu.ac.uklibretexts.org In these transitions, an electron is promoted from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to an antibonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org These transitions typically have high molar absorptivities (ε), often in the range of 1000 to 10,000 L mol⁻¹ cm⁻¹ or greater. shu.ac.uklibretexts.org

The UV-Vis spectrum of this compound and similar viologen compounds typically shows a strong, characteristic absorption band in the mid-UV range. For instance, a viologen precursor has been noted to have a molar extinction coefficient of 21,000 M⁻¹ cm⁻¹ at an absorption maximum (λmax) of 259 nm. researchgate.net Other viologen derivatives show strong absorption maxima around 315 nm. scirp.org The exact position and intensity of the absorption maximum can be influenced by the solvent and the specific counter-ions present. mdpi.com

Upon one-electron reduction, the dication forms a stable, intensely colored radical cation. This change is due to new electronic transitions in the visible region of the spectrum, which is the basis for the well-known electrochromic and photochromic properties of viologens. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Viologen Compounds

Compound TypeSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Transition Type
Viologen PrecursorAqueous25921,000π → π
Oxadiazole Extended ViologenDichloromethane315Not Specifiedπ → π
Anthracene Extended ViologenWater25269,600π → π*

(Data derived from similar viologen compounds to illustrate typical values). researchgate.netscirp.orgmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgnih.gov It relies on the diffraction of X-rays by the ordered, periodic array of atoms in a crystal lattice. libretexts.org

The solid-state structure of this compound has been determined in the form of its diiodide salt (C₁₄H₁₈N₂²⁺ · 2I⁻). nih.gov The crystallographic data reveals crucial information about its molecular geometry, including bond lengths, bond angles, and conformation in the solid state.

Key structural features from the X-ray analysis of this compound diiodide include:

Crystal System: The compound crystallizes in the monoclinic system. nih.gov

Space Group: The determined space group is P2₁/c. nih.gov

Unit Cell Dimensions: The dimensions of the unit cell are approximately a = 6.1965 Å, b = 13.025 Å, c = 10.419 Å, with a β angle of 103.88°. nih.gov

Planarity and Torsion: The two pyridinium rings of the bipyridinium core are not coplanar. A significant dihedral (twist) angle exists between the planes of the two rings. nih.gov This twisting is a common feature in 4,4'-bipyridinium salts and is attributed to steric interactions. nih.gov

Ethyl Group Conformation: The ethyl groups are attached to the nitrogen atoms and adopt a specific conformation relative to the pyridinium rings.

Packing: In the crystal lattice, the this compound dications are arranged in an ordered fashion, with the iodide counter-ions occupying positions that balance the positive charges and participate in intermolecular interactions.

Table 3: Crystallographic Data for this compound Diiodide

ParameterValue
Chemical FormulaC₁₄H₁₈I₂N₂
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)6.1965
b (Å)13.025
c (Å)10.419
α (°)90
β (°)103.88
γ (°)90

(Data from the crystallographic information file for N,N'-Diethyl-4,4'-bipyridinium diiodide). nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. creative-proteomics.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. creative-proteomics.com

The mass spectrometric behavior of 1,1'-disubstituted-4,4'-bipyridinium salts like this compound is complex due to their dicationic nature. Various ionization techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are suitable for analyzing these compounds. researchgate.net

Molecular Weight Determination: The chemical formula of the this compound dication is C₁₄H₁₈N₂²⁺. guidechem.com The monoisotopic mass of this dication is 214.1470 u. In mass spectrometry, this species may be observed in several forms. Using ESI, which is a soft ionization technique, the dication itself might be detected at an m/z corresponding to half its mass (m/2z), or it may be observed as a singly charged ion formed by association with an anion (e.g., [M+Br]⁺). researchgate.net More commonly, the primary ions observed are radical cations [Cat]⁺•, formed by in-source reduction, and [Cat-H]⁺ cations. researchgate.net The radical cation [C₁₄H₁₈N₂]⁺• would have an m/z of 214.15.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ions. The fragmentation of 1,1'-disubstituted 4,4'-bipyridinium salts is often characterized by the loss of the N-substituents. researchgate.net For this compound, common fragmentation pathways would involve the cleavage of bonds within the ethyl groups.

Key fragmentation patterns include:

Loss of an Ethyl Radical: Cleavage of the N-CH₂ bond can lead to the loss of an ethyl radical (•C₂H₅, 29 u).

Loss of Ethene: A common rearrangement process can lead to the loss of a neutral ethene molecule (C₂H₄, 28 u).

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a predominant fragmentation mode for amines and related compounds. miamioh.edu

Table 4: Expected Ions in the Mass Spectrum of this compound

IonFormulaMass-to-Charge Ratio (m/z)Description
Radical Cation[C₁₄H₁₈N₂]⁺•214.15One-electron reduced parent ion
Protonated Cation[C₁₄H₁₇N₂]⁺213.14Loss of a hydrogen atom
Fragment Ion[C₁₂H₁₃N₂]⁺185.11Loss of an ethyl radical (•C₂H₅)
Fragment Ion[C₁₂H₁₄N₂]⁺•186.12Loss of neutral ethene (C₂H₄)

Redox Chemistry and Electrochemical Behavior of 1,1 Diethyl 4,4 Bipyridinium

Fundamental Redox Transitions and Distinct Oxidation States

The electrochemical signature of 1,1'-diethyl-4,4'-bipyridinium is defined by its ability to undergo sequential electron transfer reactions, leading to the formation of distinct and often stable oxidation states.

Characterization of One-Electron Reduction Processes and Radical Cation Formation

The initial and most studied redox event for this compound dication (EV²⁺) is a one-electron reduction. This process results in the formation of a stable radical cation (EV⁺•). This transformation is visually striking, as the colorless dicationic form changes to an intensely colored, typically blue or violet, radical cation. The formation of this radical cation is a reversible process. acs.orgrsc.org

The generation of the radical cation can be achieved through various methods, including electrochemical reduction, chemical reduction using agents like sodium dithionite, and photoreduction. rsc.orgcore.ac.uk The resulting radical cation is known to be stable, particularly in the absence of oxygen. core.ac.uk The stability of this radical cation is a key feature of viologens and is central to their application in various electrochemical systems. core.ac.uk

Analysis of Subsequent Reduction Steps Leading to Neutral Species

Following the initial one-electron reduction, the this compound radical cation can undergo a second reduction step. This involves the addition of another electron to form the neutral species (EV⁰). This second reduction is also a reversible process, though the neutral species is generally less stable than the radical cation, especially in aqueous solutions.

The two distinct, one-electron reduction steps can be represented as:

EV²⁺ + e⁻ ⇌ EV⁺• EV⁺• + e⁻ ⇌ EV⁰

These two separate reduction events are often observable as two distinct peaks in cyclic voltammetry experiments, indicating a "two-step, one-electron" reaction mechanism. acs.org The separation between the potentials of these two reduction steps is influenced by factors such as the solvent and the electrolyte used. acs.orgillinois.edu

Electrochemical Reversibility and Thermodynamic Stability of Redox States

A critical aspect of the electrochemistry of this compound is the high degree of reversibility of its redox states. acs.org The ability of the dication to be reduced to the radical cation and further to the neutral species, and then for these processes to be reversed through oxidation, is fundamental to its utility. This reversibility has been extensively studied and is a hallmark of the viologen family. rsc.orgfigshare.comutexas.edu

Advanced Electrochemical Methodologies for Characterizing this compound

A variety of advanced electrochemical techniques are employed to probe the intricate redox behavior of this compound, providing detailed information on its reaction mechanisms and kinetic parameters.

Cyclic Voltammetry Studies for Redox Potential Determination and Reaction Pathways

Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical properties of this compound. CV experiments clearly reveal the two successive one-electron reduction processes. acs.org The resulting voltammograms typically show two well-defined redox couples, corresponding to the EV²⁺/EV⁺• and EV⁺•/EV⁰ transitions.

From the CV data, key thermodynamic parameters such as the formal reduction potentials (E⁰') for each step can be determined. These potentials are crucial for understanding the energy requirements for the redox transitions. For example, in a study using 1 M NaCl as the electrolyte, the two reduction potentials were found to be very close, centered around -0.74 V and -0.76 V versus the standard hydrogen electrode (SHE). acs.org The reversibility of the redox processes can also be assessed from the peak separation and the ratio of anodic to cathodic peak currents in the CV.

The table below summarizes typical electrochemical data obtained from cyclic voltammetry studies of viologen derivatives.

Redox CoupleE⁰' (V vs. SHE)Scan Rate (mV/s)ElectrolyteReference
exBP²/⁺•-0.74101 M NaCl acs.org
exBP⁺•/⁰-0.76101 M NaCl acs.org

Note: Data for extended bipyridinium (exBP) derivatives, which share the core 4,4'-bipyridinium structure.

Chronoamperometry Investigations for Diffusion and Kinetic Parameters

Chronoamperometry is another valuable electrochemical technique used to study this compound. This method involves stepping the electrode potential and monitoring the resulting current as a function of time. It is particularly useful for determining diffusion coefficients and investigating the kinetics of electron transfer.

The table below presents diffusion coefficient data for related viologen compounds.

CompoundDiffusion Coefficient (cm²/s)MethodReference
Viologen-functionalized G2 PAMAM Dendrimer(Value within 15% of calculated)Chronoamperometry utexas.edu
Viologen-functionalized G4 PAMAM Dendrimer(Value within 15% of calculated)Chronoamperometry utexas.edu
Viologen-functionalized G6 PAMAM Dendrimer(Value within 15% of calculated)Chronoamperometry utexas.edu

Chronoamperometry, often coupled with spectroscopic techniques (spectroelectrochemistry), can also provide insights into the kinetics of follow-up reactions, such as the dimerization of the radical cation. acs.org

Spectroelectrochemical Techniques (e.g., UV-Vis-NIR Spectroelectrochemistry) for In Situ Species Identification

Spectroelectrochemistry is a powerful analytical method for identifying transient species generated at an electrode surface in real-time. For this compound, UV-Vis-NIR spectroelectrochemistry is particularly informative, as each of its three redox states possesses a distinct absorption spectrum.

The dicationic form, this compound (EV²⁺), is colorless in solution as it does not absorb light in the visible range. Upon a one-electron reduction, it forms the intensely colored this compound radical cation (EV•⁺). This species is responsible for the characteristic blue-violet color of reduced viologens and exhibits strong absorption in both the visible and near-infrared regions. mdpi.com Further reduction by a second electron yields the neutral species (EV⁰), which is also colored, though typically less stable than the radical cation.

In situ spectroelectrochemical measurements allow for the simultaneous monitoring of electrochemical events (like current and potential) and spectroscopic changes (like absorbance). This correlation confirms the identity of the species being formed at specific potentials. For instance, as the potential is swept to the first reduction wave, the characteristic absorption bands of the EV•⁺ radical cation appear and grow in intensity. core.ac.uk This technique is crucial for confirming reaction mechanisms and studying the stability of the generated species.

Table 1: Spectroscopic Data for this compound Redox Species

Redox State Species Name Appearance Absorption Maxima (λmax)
Dication (EV²⁺) This compound Colorless ---
Radical Cation (EV•⁺) This compound radical cation Blue/Violet ~396 nm, ~606 nm

Mechanisms of Electrochemical Reactions and Electron Transfer

The electrochemical behavior of this compound is characterized by two sequential one-electron transfer steps. These processes are fundamental to understanding its function as an electron shuttle and electrochromic material.

Elucidation of Electron Transfer Pathways (e.g., EE, ECE, EEC Mechanisms)

The reduction of this compound typically follows a straightforward Electron-Electron (EE) mechanism. This involves two distinct and reversible one-electron transfer events without intervening chemical reactions.

First Electron Transfer (E): The dication (EV²⁺) accepts one electron to form the radical cation (EV•⁺).

EV²⁺ + e⁻ ⇌ EV•⁺

Second Electron Transfer (E): The radical cation (EV•⁺) accepts a second electron to form the neutral species (EV⁰).

EV•⁺ + e⁻ ⇌ EV⁰

Impact of Solvent Environment on Redox Chemistry and Electron Transfer Dynamics

The solvent environment plays a critical role in the thermodynamics and kinetics of electron transfer for this compound. Properties such as solvent polarity, viscosity, and donor number can significantly alter redox potentials and the stability of the redox species.

For instance, the electropolymerization of viologen precursors and the performance of the resulting films are highly dependent on the solvent used, with choices like water, acetonitrile (B52724), and propylene (B89431) carbonate yielding polymers with different morphologies and electrochemical stabilities. rsc.org Fluorination of the alkyl side chains in viologen derivatives has been shown to shift the formal potential, an effect that is counter-balanced by changes in solvation free energy. nii.ac.jp Conflicting reports on the stability of viologen species can often be attributed to the specific solvent and electrolyte systems employed.

Role of Counterions and Supporting Electrolytes in Electrochemical Processes

The counterion (anion) associated with the this compound dication and the composition of the supporting electrolyte have a profound impact on its electrochemical behavior. The anion can influence solubility and stability, and can also engage in ion pairing with the cationic viologen species.

The formation of ion pairs between the viologen cations (EV²⁺ and EV•⁺) and anions from the electrolyte (e.g., ClO₄⁻, Br⁻, PF₆⁻) can stabilize the viologen species to varying degrees, leading to shifts in the observed redox potentials. Spectrophotometric studies have shown that the concentration of background electrolyte cations affects the charge-transfer bands in ion pairs formed between this compound and other ions, such as hexacyanoferrate(II). researchgate.net The choice of counterion can also dictate the mechanism of electron transfer; for example, methyl viologen with a PF₆⁻ counterion was found to attach to the electrode surface, indicating an inner-sphere reduction mechanism, which was not observed with an iodide counterion. acs.org

Table 2: Representative Redox Potentials of this compound

Redox Couple E½ (V vs. reference electrode) Solvent/Electrolyte System
EV²⁺/EV•⁺ -0.448 H₂O (vs. NHE)
EV•⁺/EV⁰ -0.840 H₂O (vs. NHE)

Note: Values are approximate and can vary significantly with experimental conditions.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) involves the concerted or stepwise transfer of both an electron and a proton in a single kinetic step. nih.gov While viologens like methyl viologen are frequently used as electron acceptors in studies of PCET involving other molecules (such as tryptophan or metal complexes), direct PCET mechanisms involving the this compound molecule itself are not commonly reported. nih.govdiva-portal.org In most PCET systems, the viologen acts as a simple electron shuttle, accepting an electron from a photoexcited species, without its core structure participating in proton transfer. nih.gov The primary role of viologens in this context is to facilitate the initial charge separation, which then allows for subsequent PCET reactions to occur elsewhere in the molecular system. rsc.org

Electropolymerization and Film Formation Induced by this compound Species

While this compound is the archetypal electroactive unit in polyviologen films, it does not typically undergo electropolymerization itself. Instead, stable polyviologen films are synthesized via the reductive electropolymerization of specifically designed monomers. mdpi.com

A common and effective method involves the use of monomers containing two 4-cyanopyridine (B195900) groups. core.ac.ukresearchgate.net During electrochemical reduction, the 4-cyanopyridyl groups couple to form the viologen (bipyridinium) skeleton, with the elimination of cyanide ions. core.ac.uk This process, when applied to difunctional monomers, leads to the formation of a polymer film on the electrode surface. researchgate.netrsc.org The resulting polyviologen films exhibit the characteristic reversible two-step redox behavior of the viologen unit. researchgate.net Therefore, this compound serves as the fundamental repeating electrochrome in these polymers, but film formation is induced from functionalized precursors rather than from the simple diethyl derivative.

Spectroscopic and Photophysical Investigations of 1,1 Diethyl 4,4 Bipyridinium

Electronic Absorption and Emission Characteristics in Solution and Solid State

The electronic absorption spectra of 1,1'-diethyl-4,4'-bipyridinium and its derivatives are characterized by transitions within the bipyridine system. In its dicationic form (EtV²⁺), the compound typically absorbs in the UV region. Upon one-electron reduction to the radical cation (EtV•+), a dramatic change in the absorption spectrum is observed, with strong absorptions appearing in the visible and near-infrared (NIR) regions. These new bands are attributed to transitions within the radical cation species.

In solution, the absorption and emission properties can be influenced by the solvent polarity. For instance, studies on related ruthenium bipyridine complexes have shown that the metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT) bands can be almost identical in solvents of similar dielectric constants, such as methanol (B129727) and acetonitrile (B52724). asianpubs.org However, the emission intensity can be significantly affected by the solvent environment, with some complexes showing weak or no emission in non-polar solvents like chloroform, suggesting that non-radiative decay pathways become dominant. asianpubs.org

In the solid state, the electronic properties can be further modulated by the crystal packing and intermolecular interactions. For example, a cadmium compound incorporating N-ethyl-4,4'-bipyridinium generated in situ exhibits a wide and intensive emission in the violet region, highlighting the influence of the solid-state matrix on the photoluminescence properties. researchgate.net

Compound/Complex Solvent Absorption λmax (nm) Emission λmax (nm) Reference
Ruthenium bis(bipyridine) complexesMethanol/Acetonitrile265-300 (ILCT)618-625 asianpubs.org
(N-ethyl-4,4′-bipyridinium)(CdI4)Solid StateNot specifiedViolet region researchgate.net
Re(I) dimer complexAcetonitrile360-380 (MLCT)575 acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cation Species

EPR spectroscopy is a powerful technique for studying the paramagnetic radical cation of this compound (EtV•+). This technique provides detailed information about the electronic structure and environment of the unpaired electron.

In the radical cation of this compound, the unpaired electron is generally considered to be delocalized over the entire bipyridinium backbone. acs.org This delocalization is a key feature of the 4,4'-bipyridinium system and distinguishes it from some of its structural isomers. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the spin density distribution, providing theoretical support for the delocalization observed experimentally. acs.orgoup.com The delocalized nature of the spin density has important implications for the subsequent chemical behavior of the radical cation, influencing its ability to form dimers and other associated species. acs.org

The radical cation of this compound can undergo dimerization in solution to form a dicationic dimer, (EtV•+)₂. acs.orgresearchgate.net This process is often studied using EPR spectroscopy, as the monomeric radical cation is EPR active, while the dimer can be either EPR silent (in a singlet state) or EPR active (in a triplet state). The equilibrium between the monomer and the dimer is dependent on factors such as concentration and temperature. acs.orgacs.org

The formation of π-dimers in a triplet electronic state (S=1) has been reported for certain viologen-like radical cations. acs.orgresearchgate.net These triplet state dimers are EPR active and can be characterized by their specific spectral features. researchgate.net The formation of such triplet dimers is influenced by the spin density distribution within the monomeric radical cation. A localized spin density is thought to be more favorable for the formation of π-stacked dimers. acs.org

Excited-State Dynamics and Photoinduced Electron Transfer Processes

The excited-state dynamics of this compound and related systems are often dominated by photoinduced electron transfer (PET) processes. acs.orgdcu.ieresearchgate.net Upon photoexcitation, the molecule can act as either an electron donor or an acceptor, depending on the surrounding chemical environment and the presence of suitable reaction partners.

In bilayered thin films of polythiophene and a polyviologen containing the this compound moiety, photoexcitation of the polythiophene layer leads to ultrafast electron transfer to the polyviologen layer. acs.org The lifetime of the resulting charge-separated state can be influenced by factors such as the presence of oxygen. acs.org

The rate of intramolecular PET in systems where this compound is covalently linked to a chromophore has been shown to depend on the length of the connecting bridge. researchgate.net For instance, in a series of 1,8-naphthalimide-viologen conjugates, the rate constant for intramolecular quenching of the naphthalimide fluorescence by the viologen unit decreased as the number of intervening methylene (B1212753) groups increased. researchgate.net

Femtosecond transient absorption spectroscopy is a key technique for probing these ultrafast excited-state dynamics, allowing for the direct observation of the formation and decay of transient species involved in the PET process. acs.orgrsc.org

General Photochemical Properties and Pathways of Reactivity

The photochemical reactivity of this compound is intrinsically linked to its ability to undergo facile one-electron reduction to form the persistent radical cation. This property makes it a widely used electron acceptor (quencher) in photochemical studies. core.ac.uk

Upon photoexcitation, an excited-state molecule can transfer an electron to the this compound dication, generating the radical cation. acs.org This process is a cornerstone of photoredox catalysis, where the viologen acts as a redox mediator. acs.org The generated radical cation can then participate in subsequent chemical reactions, including the formation of carbon-carbon bonds. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of 1,1 Diethyl 4,4 Bipyridinium

Hydrogen Bonding Networks Involving 1,1'-Diethyl-4,4'-bipyridinium

Although the this compound cation lacks conventional hydrogen bond donors like N-H or O-H groups, it actively participates in the formation of extensive hydrogen bonding networks through its activated C-H bonds. The positive charges on the pyridinium (B92312) rings increase the acidity of the aromatic and methylene (B1212753) protons, enabling them to act as effective hydrogen bond donors, particularly towards anionic counterions or solvent molecules.

Donor (C-H)Acceptor (Anion)Interaction TypeTypical Distance (Å)
Aromatic C-HHalide (e.g., Cl⁻, Br⁻)C-H···X2.6 - 3.0
Methylene (CH₂) C-HHalide (e.g., Cl⁻, Br⁻)C-H···X2.7 - 3.2
Aromatic C-HOxygen (of Oxoanion)C-H···O2.3 - 2.8
Methylene (CH₂) C-HOxygen (of Oxoanion)C-H···O2.4 - 2.9
Note: The data in this table is representative of typical C-H···Anion hydrogen bond distances observed in related organic salts and serves as an illustrative guide for interactions involving this compound.

π-π Stacking Interactions and Their Role in Self-Assembly and Aggregation

The electron-deficient nature of the bipyridinium core of this compound makes it an excellent candidate for forming π-π stacking interactions, particularly with electron-rich aromatic systems. This donor-acceptor type of π-stacking is a significant driving force in the self-assembly of supramolecular structures. In the solid state, the bipyridinium cations often arrange into columnar stacks, where the planes of the aromatic rings are parallel to each other.

The geometry of these stacks can vary, with the most common arrangements being face-to-face or parallel-displaced. The interplanar distance in such stacks is typically between 3.3 and 3.8 Å. These interactions are not limited to self-stacking; the ethyl viologen dication can also co-stack with neutral or anionic aromatic donor molecules, leading to the formation of mixed-stack crystalline materials. nih.gov

The strength and prevalence of π-π stacking can be influenced by several factors. The formation of the radical cation (BIPY˙⁺) upon one-electron reduction dramatically enhances the tendency for π-dimerization, a process known as pimerization, due to favorable radical-radical interactions. nih.gov Conversely, anion-π⁺ interactions, where an anion is positioned close to the face of the π-system, can act as a separator and hinder direct π-π stacking between cations. rsc.org It has been noted that when the π-π stacking distance is less than 3.5 Å, it can lead to emission quenching in fluorescent viologen derivatives. rsc.org

Formation of Ordered Supramolecular Architectures (e.g., Sheet Structures, Layered Materials)

The interplay between hydrogen bonding and π-π stacking interactions facilitates the organization of this compound cations and their counterions into highly ordered supramolecular architectures. A common motif observed in the crystal structures of bipyridinium salts is the formation of alternating cationic and anionic layers. nih.gov

In these layered structures, the this compound cations often assemble into 2D sheets, stabilized by in-plane C-H···anion hydrogen bonds and weak π-π stacking interactions. These cationic sheets are then interleaved with layers composed of the counterions, which may also be hydrated with water molecules. The water molecules can act as bridges, forming extensive O-H···anion and C-H···O hydrogen bonds that further cement the three-dimensional structure. nih.gov The result is a well-defined, multi-layered material whose interlayer spacing and properties can be tuned by changing the size and shape of the anion. Such ordered arrangements are fundamental to the application of these materials in areas like proton conduction and sensing. nih.gov

Host-Guest Chemistry and Encapsulation Phenomena with Macrocyclic Receptors

The electron-deficient bipyridinium unit and hydrophobic ethyl groups of this compound make it an ideal guest molecule for various macrocyclic hosts. The encapsulation of ethyl viologen within the cavities of hosts like cucurbit[n]urils, cyclodextrins, and calixarenes is driven by a combination of ion-dipole interactions, hydrophobic effects, and hydrogen bonding.

Cucurbit[n]urils (CB[n]): The interaction between viologens and CB[n] macrocycles is well-documented. nih.gov Cucurbit rsc.orguril (CB rsc.org), with its medium-sized cavity, can encapsulate the aromatic bipyridinium core of short-chain viologens. nih.gov However, for viologens with longer alkyl chains, the interaction mode can shift to include the hydrophobic alkyl groups within the cavity. Cucurbit nih.govuril (CB nih.gov), possessing a larger cavity, is known to form stable 1:1 complexes with viologen derivatives, including this compound (EV²⁺). researchgate.net The primary driving forces for this complexation are the strong ion-dipole interactions between the positively charged guest and the electron-rich carbonyl portals of the CB nih.gov host. nih.gov

Cyclodextrins (CDs): These macrocycles, composed of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with bipyridine-based guests. nih.gov For this compound, the hydrophobic ethyl groups or the bipyridinium core can be encapsulated within the β-cyclodextrin cavity, driven primarily by the hydrophobic effect.

Calixarenes: These phenol-based macrocycles can also serve as hosts. Water-soluble sulfonated calixarenes, for example, possess a hydrophobic cavity and an anionic rim, making them suitable for binding cationic guests like ethyl viologen through a combination of hydrophobic and electrostatic interactions. rsc.org

Host MacrocycleGuestStoichiometry (Host:Guest)Primary Driving Force(s)
Cucurbit nih.govurilThis compound1:1Ion-Dipole Interactions
Cucurbit rsc.orgurilThis compound1:1Ion-Dipole, Hydrophobic
β-CyclodextrinThis compound1:1Hydrophobic Effect
Sulfonated Calix nih.govareneThis compound1:1Hydrophobic, Electrostatic

Formation and Characterization of Charge Transfer Complexes

As a potent electron acceptor, the this compound dication readily forms charge-transfer (CT) complexes with a wide array of electron-donating molecules. mdpi.com The formation of a CT complex involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor in the ground state. This interaction is characterized by the appearance of a new, often broad and intense, absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. jetir.org This band corresponds to the energy required for an electronic transition from the ground state of the complex to an excited state where a full electron transfer has occurred.

The color of the resulting complex is a direct consequence of this new absorption band. For example, complexes of viologens with electron-rich donors like iodide ions, aromatic hydrocarbons, or tetrathiafulvalene (B1198394) derivatives often exhibit distinct colors. The energy of the CT transition (and thus the color) is sensitive to the electron-donating ability of the donor, the electron-accepting strength of the viologen, and the polarity of the solvent. rsc.org The formation of these complexes is a key aspect of the photochromic and electrochromic behavior of many viologen-based materials. rsc.org

Electron DonorSolventλ_CT (nm)
NaphthylamineAqueous SDS~400-500
AnetholeTrifluoroethanol~350-500
Iodide AnionPentanolTunable
Benzoquinone DerivativesAcetonitrile (B52724)Varies
Note: The data in this table is derived from studies on methyl viologen and related systems ( chemrxiv.org, rsc.org) and is illustrative of the charge-transfer phenomena expected for this compound.

Computational and Theoretical Studies on 1,1 Diethyl 4,4 Bipyridinium

Density Functional Theory (DFT) Calculations for Electronic Structure and Redox Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of viologen systems. By modeling the electron density, DFT can accurately predict a range of properties, from redox potentials to the spatial distribution of electrons.

DFT calculations are instrumental in predicting the redox potentials associated with the stepwise one-electron reduction of the 1,1'-diethyl-4,4'-bipyridinium dication (EV²⁺) to its radical cation (EV⁺) and neutral species (EV⁰). These calculations often employ a thermodynamic cycle and can be refined by including solvent effects through models like the Conductor-like Polarizable Continuum Model (C-PCM). acs.orgnih.gov The accuracy of these computed potentials can be benchmarked against experimental values obtained from techniques like cyclic voltammetry or pulse radiolysis. acs.orgnist.gov

A key finding from combined DFT and experimental studies, such as in situ electron paramagnetic resonance (EPR) spectroelectrochemistry, concerns the spin density distribution in the radical cation state. acs.org In contrast to the 4,4'-bipyridinium radical cation where the spin density is delocalized over the entire bipyridine backbone, studies on related extended 1,1'-bipyridinium cations show that the spin density is localized on one of the pyridinium (B92312) units. acs.org This localization of spin and charge separation is a critical feature influencing the subsequent chemical reactivity and dimerization potential of the radical cation. acs.org In certain solid-state structures, such as salts with tetracyanoquinodimethane (TCNQ), the spin-density distribution influences the magnetic properties of the material. oup.com

Table 1: Theoretical and Experimental Redox Data for Bipyridinium Compounds

Compound/SystemPropertyMethodFinding/ValueReference
Extended 1,1'-bipyridiniumFirst one-electron transferCyclic Voltammetry & EPROccurs at -1.18 V vs Fc/Fc⁺ in DMSO acs.org
General Bipyridinium CompoundsE°(V²⁺/V⁺) in aqueous solutionPulse Radiolysis Data CompilationTypically in the range of -0.3 to -0.7 V vs NHE nist.gov
Extended 1,1'-bipyridinium radical cationSpin DensityDFT & EPR SimulationLocalized on one pyridine (B92270) unit acs.org
4,4'-bipyridinium radical cationSpin DensityLiterature ComparisonDelocalized over bipyridine backbone acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of this compound. researchgate.net DFT calculations provide the energies and spatial distributions of these orbitals. For the dicationic form (EV²⁺), the LUMO is typically localized on the bipyridinium core, indicating its electron-accepting nature. Upon reduction, the singly occupied molecular orbital (SOMO) of the radical cation (EV⁺) is formed.

Time-dependent DFT (TD-DFT) calculations are used to predict vertical excitation energies and simulate UV-vis-NIR absorption spectra. acs.org For the radical cation, TD-DFT can identify the electronic transitions responsible for its characteristic strong absorption in the visible and near-infrared regions. acs.org For instance, the lowest energy transition often corresponds to a HOMO(α)–LUMO(α) excitation. acs.org In donor-acceptor systems, such as bilayers of polythiophene (PTh) and polyviologen (PV), the relative energy levels of the orbitals are crucial. acs.org Effective electron transfer requires a suitable energy offset, with a LUMO energy difference (ΔE_LUMO) of around 0.3 eV between the donor and acceptor materials being considered efficient. acs.org

Table 2: Calculated Molecular Orbital Properties

SystemOrbitalCalculated EnergyComputational MethodReference
Polyviologen (PV) filmLUMO-4.1 eVDerived from voltammetry acs.org
Polyviologen (PV) filmHOMO-7.2 eVDerived from optical gap acs.org
Polythiophene (PTh) film (donor)LUMO-3.8 eVDerived from voltammetry acs.org
Extended 1,1'-bipyridinium radical cationHOMO(α)–LUMO(α) transition2428 nm (in gas phase)TD-DFT acs.org

Molecular Dynamics Simulations of Solvent Effects on Electronic and Molecular Structures

While continuum solvent models in DFT account for bulk solvent effects, Molecular Dynamics (MD) simulations offer a more explicit and dynamic picture of solvent-solute interactions. acs.orgchemrxiv.org MD simulations can model the specific arrangement and reorganization of solvent molecules around the viologen cation in its different redox states. chemrxiv.orgdtu.dk

Theoretical Modeling of Supramolecular Interactions and Assembly Dynamics

This compound can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and host-guest interactions, leading to the formation of complex supramolecular structures. researchgate.netresearchgate.net Theoretical modeling is essential for understanding the driving forces behind this self-assembly and the resulting structures' properties.

Quantum Chemical Calculations for Electron Transfer Rates and Mechanisms

Quantum chemical calculations are fundamental to understanding the kinetics and mechanisms of electron transfer (ET) involving this compound. These calculations can determine the feasibility and rates of both intramolecular and intermolecular ET processes. acs.orgrsc.org

Compound Index

Advanced Applications and Functional Materials Incorporating 1,1 Diethyl 4,4 Bipyridinium

Electrochemical Sensor Development and Performance

The development of sensitive and selective electrochemical sensors is crucial for a wide range of applications, including environmental monitoring and food safety. researchgate.net 1,1'-Diethyl-4,4'-bipyridinium has emerged as a promising material in this field due to its inherent redox activity. researchgate.net

The sensing capability of this compound is fundamentally linked to its reversible two-step one-electron reduction process. The dication (EV²⁺) is colorless and can be electrochemically reduced to a stable blue-violet radical cation (EV⁺•), and further to a neutral species (EV⁰). This redox transition, which occurs at a specific potential, forms the basis for analyte detection. The interaction of a target analyte with the viologen can modulate this redox behavior, resulting in a measurable change in the electrochemical signal, such as current or potential. nih.gov

For instance, viologen-based sensors can operate through a mediated electrocatalytic mechanism. The immobilized this compound can act as an electron shuttle, facilitating the electrochemical oxidation or reduction of an analyte that might otherwise require a high overpotential to be detected at a bare electrode. acs.org The presence of the analyte regenerates the initial redox state of the viologen, leading to an amplified signal that is proportional to the analyte's concentration. This principle has been explored for the detection of various species, including those of biological relevance.

Another sensing approach involves the inclusion of viologen species within a host matrix, where the detection of analytes can be signaled by changes in the viologen's redox properties or the associated color change. For example, the presence of certain molecules can be detected by their ability to quench the fluorescence of viologen-containing materials or alter their electrochemical response. rsc.org

To develop robust and reusable electrochemical sensors, the stable immobilization of this compound onto an electrode surface is essential. Various strategies have been investigated to achieve this, broadly categorized into physical and chemical methods. mdpi.com

Physical Immobilization: This approach includes methods like adsorption and entrapment. Viologen molecules can be physically adsorbed onto the surface of materials like carbon nanotubes or within porous electrode structures. researchgate.net Entrapment within a polymer matrix, such as a sol-gel or a conductive polymer film, is another common technique. nih.gov For example, this compound diperchlorate has been incorporated into a polyethylene (B3416737) oxide matrix for electrochromic applications, a technique that can be adapted for sensor development. nih.gov

Chemical Immobilization: Covalent bonding offers a more stable and durable method for attaching viologen moieties to an electrode surface. nih.gov This can be achieved by first modifying the 4,4'-bipyridine (B149096) core with a functional group that can react with a complementary group on the electrode surface. For instance, viologens functionalized with phosphonic acid groups can be anchored onto the surface of metal oxide nanoparticles like TiO₂. researchgate.net Another approach involves the synthesis of viologen derivatives with reactive groups, such as bromoalkyl chains, which can then be used to covalently attach the molecule to a modified electrode. acs.org The layer-by-layer assembly method, where alternating layers of a viologen derivative and a polyelectrolyte or nanoparticle are deposited, allows for precise control over the film thickness and architecture. nih.gov

The choice of immobilization strategy significantly impacts the sensor's performance, including its sensitivity, selectivity, response time, and operational stability. mdpi.com

Energy Storage Systems and Devices

The increasing demand for efficient energy storage solutions has spurred research into novel materials for batteries and supercapacitors. The redox activity of this compound makes it a compelling candidate for these applications. researchgate.net

Supercapacitors, also known as ultracapacitors, store energy through ion adsorption at the electrode-electrolyte interface (electrochemical double-layer capacitance, EDLC) and fast surface redox reactions (pseudocapacitance). mdpi.comresearchgate.net Incorporating redox-active species like this compound into the electrolyte can significantly enhance the energy storage capacity of supercapacitors by introducing Faradaic reactions. acs.org

When used as a redox additive in an aqueous electrolyte, this compound bromide has been shown to act as a dual redox shuttle. researchgate.netrsc.org The this compound ions participate in redox reactions at the negative electrode, while the bromide ions undergo redox reactions at the positive electrode. researchgate.net This synergistic effect boosts the performance of both electrodes simultaneously. researchgate.net Research has demonstrated that a supercapacitor using an activated charcoal electrode and a this compound bromide-mediated electrolyte in 1.0 M H₂SO₄ can achieve a maximum specific capacitance of 408.0 F g⁻¹ and a specific energy of 23.0 W h kg⁻¹. researchgate.netrsc.org Interestingly, in some cases, the specific capacitance was observed to increase during charge-discharge cycling. acs.orgresearchgate.net

Supercapacitor Performance with this compound Bromide Electrolyte
Parameter Value
Electrode MaterialActivated Charcoal
ElectrolyteThis compound bromide in 1.0 M H₂SO₄
Maximum Specific Capacitance408.0 F g⁻¹
Specific Energy23.0 W h kg⁻¹
Current Density0.25 A g⁻¹
Cycling Stability30% increase in specific capacitance after 1000 cycles
Data sourced from Sathyamoorthi et al. (2016) acs.orgresearchgate.netrsc.org

The application of this compound extends to various battery technologies, where it can function as a redox-active component of the cathode or as a redox mediator in the electrolyte.

In lithium-organic batteries , an innovative biredox-ionic composite, ethylviologen dianthraquinone-2-sulfonate (EV-AQ₂), has been reported as a cathode material. This composite leverages the redox activity of both the ethylviologen dication and the anthraquinone (B42736) anions, enabling multiple and reversible electron transfers. nih.gov A lithium-organic battery with this cathode material exhibited a high initial capacity of 199.2 mAh g⁻¹ and maintained 89% of its capacity after 120 cycles. nih.gov

In magnesium batteries , ethyl viologen has been investigated as a cathode material capable of four-electron storage when coupled with iodide ions. The EV²⁺/EV⁰ redox couple demonstrates fast electrode kinetics, leading to excellent rate performance and stable cycling. researchgate.net This system achieved a high energy density of 304.2 Wh kg⁻¹ with stable performance for over 100 cycles. researchgate.net

For lithium-oxygen (Li-O₂) batteries , ethyl viologen has been explored as a redox mediator to facilitate the oxygen reduction reaction (ORR). It acts as a superoxide (B77818) quencher, reducing the superoxide intermediate (LiO₂) to lithium peroxide (Li₂O₂), which can enhance the discharge capacity. acs.orga-star.edu.sglacey.se The redox potential of the EV²⁺/EV⁺ couple is well-suited for catalyzing the ORR in these batteries. a-star.edu.sg

Performance of this compound in Battery Systems
Battery Type Role of Ethyl Viologen Key Performance Metric
Lithium-OrganicCathode Material (as EV-AQ₂)Initial Capacity: 199.2 mAh g⁻¹; Capacity Retention: 89% after 120 cycles nih.gov
MagnesiumCathode Material (with Iodide)Energy Density: 304.2 Wh kg⁻¹; Stable for >100 cycles researchgate.net
Lithium-OxygenRedox MediatorReversible Redox Potential: 2.52 V vs. Li/Li⁺ a-star.edu.sg

Optoelectronic Devices and Electrochromic Technologies

The most prominent application of this compound is in the field of electrochromism, where a material changes its optical properties in response to an applied voltage. mdpi.comacs.org This property is central to the development of smart windows, anti-glare mirrors, and low-power displays. lacey.seacs.org

The electrochromic behavior of ethyl viologen stems from the reversible transition between its dication (EV²⁺), which is colorless, and its radical cation (EV⁺•), which is intensely colored blue-violet. lacey.se This transition is associated with strong absorption peaks in the visible spectrum, typically around 600 nm. lacey.se

Electrochromic devices (ECDs) are typically constructed with the viologen-based material as the primary electrochromic layer. researchgate.net In a typical device, the this compound salt is dissolved in an electrolyte, which can be a liquid, gel, or solid polymer, and sandwiched between two transparent conducting electrodes. researchgate.netcore.ac.uk When a reductive potential is applied, the colorless EV²⁺ ions near the cathode accept an electron to form the colored EV⁺• radical, which deposits as a film on the electrode surface, causing the device to darken. researchgate.netcore.ac.uk Reversing the voltage oxidizes the radical cation back to the dication, and the device returns to its transparent state. a-star.edu.sg

The performance of these devices is characterized by several parameters, including the optical contrast (the difference in transmittance between the colored and bleached states), coloration efficiency (the change in optical density per unit of charge injected), and switching speed. mdpi.com Studies on ECDs using 1,1'-diethyl ferrocene (B1249389) as a redox couple with ethyl viologen diperchlorate in a polymerized gel have shown excellent coloration efficiencies. mdpi.comucm.es

Electrochromic Performance of a this compound-based Device
Parameter Value
Electrochromic SystemEthyl viologen diperchlorate and 1,1′-diethyl ferrocene in a polymerized gel
Transmittance Change (at 550 nm)From 90% to 0% upon applying 1.2 V mdpi.com
Coloration Efficiency (Visible Region)92.82 C/cm² mdpi.comucm.es
Coloration Efficiency (Near-Infrared Region)80.38 C/cm² mdpi.comucm.es
Redox Potential (Oxidation/Reduction)~0.4 V mdpi.comucm.es
Data sourced from The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices mdpi.comucm.es

The versatility of this compound has also led to its exploration in other optoelectronic applications, such as in organic photovoltaics, where its electron-accepting properties can enhance charge separation and improve device efficiency. researchgate.net Furthermore, the optical and electronic properties of thin films containing this compound are an active area of research to develop novel materials with tailored functionalities. acs.org

Design and Performance of Electrochromic Devices

Electrochromic devices (ECDs) reversibly change their optical properties when a voltage is applied, making them suitable for applications like smart windows, rearview mirrors, and low-power displays. This compound, often in its diperchlorate or diiodide salt form, is a primary cathodic electrochromic material. mdpi.comutupub.fi

The fundamental design of an ECD incorporating this viologen involves sandwiching an electrolyte layer between two conductive electrodes, at least one of which is transparent (e.g., indium tin oxide-coated glass). mdpi.com The electrolyte contains the ethyl viologen salt and often a complementary anodic material, such as a ferrocene derivative, dissolved in a solvent or immobilized in a polymer gel. mdpi.com When a negative potential is applied, the colorless this compound dication (Et-V²⁺) at the cathode accepts an electron to form the intensely colored blue or violet radical cation (Et-V⁺•), coloring the device. mdpi.comutupub.fi Reversing the voltage oxidizes the radical cation back to its colorless dicationic state, rendering the device transparent.

Research has focused on optimizing device performance by modifying the electrolyte medium. One study utilized a polymerized electrochromic gel mixture containing ethyl viologen diperchlorate, 1,1'-diethyl ferrocene, and bisphenol A polymer. mdpi.com The performance of these devices was found to be dependent on the concentration and polymerization state of the gel.

Table 1: Performance of an Electrochromic Device with this compound Perchlorate (EM60)

Performance MetricValueRegion
Coloration Efficiency (CE)92.82 cm²/CVisible
Coloration Efficiency (CE)80.38 cm²/CNear-Infrared

Data sourced from a study on electrochromic devices based on a polymerized gel mixture (EM60). mdpi.com

The key performance indicators for these devices include high coloration efficiency (a measure of the change in optical density per unit of charge injected), fast switching times, and long-term cycling stability. mdpi.comacs.org While viologen-based devices offer low operating voltages, challenges remain in improving response speeds to levels required for high-frequency displays and ensuring long-term durability. utupub.fiacs.org

Enhancing Charge Transport in Organic Photovoltaics

In the field of renewable energy, this compound (ethyl viologen, EV) has emerged as an effective n-type dopant for enhancing the performance of organic photovoltaic (OPV) cells. acs.orgheeneygroup.com OPVs typically rely on a bulk-heterojunction (BHJ) architecture, where a blend of electron-donating and electron-accepting organic materials forms the active layer for light absorption and charge separation. kaust.edu.sa

The efficiency of these devices is often limited by imbalanced charge transport and charge recombination within the BHJ. heeneygroup.comkaust.edu.sa Research has demonstrated that incorporating trace amounts of ethyl viologen into ternary BHJ blends (e.g., PM6:BTP-eC9:PC71BM) can significantly boost power conversion efficiency (PCE). acs.orgheeneygroup.com

The ethyl viologen functions in two synergistic ways:

N-type Doping: It dopes the electron-accepting components of the blend, which balances the hole and electron mobilities. This balanced transport reduces the likelihood of bimolecular recombination, where separated charges recombine before being collected at the electrodes. heeneygroup.comfluxim.com

Microstructure Modification: It acts as a processing additive that modifies the morphology of the active layer, enhancing the π–π stacking of the molecules. This improved ordering increases the absorption coefficient of the BHJ, allowing for more efficient light harvesting. acs.orgheeneygroup.com

Table 2: Performance Enhancement of Ternary Organic Solar Cells with Ethyl Viologen (EV) Doping

Device CompositionPower Conversion Efficiency (PCE)Fill Factor (FF)
Pristine BHJ (PM6:BTP-eC9:PC71BM)~18% (Implied baseline)N/A
BHJ + Ethyl Viologen (EV)19.03%80%

Data from studies incorporating ethyl viologen as an n-type dopant in ternary bulk-heterojunction (BHJ) organic photovoltaics. acs.orgkaust.edu.sa

Catalytic Systems and Electron Mediation in Chemical Reactions

The ability of the this compound core to reversibly accept and donate electrons makes it an excellent electron transfer catalyst (ETC) for a variety of chemical transformations.

Use in Chemoselective Reduction and Oxidation Processes

Viologens serve as effective ETCs for promoting reductions that are otherwise sluggish. A notable application is in the chemoselective reduction of nitroarenes. Research has shown that in a two-phase dichloromethane-water system, a catalytic amount of a related viologen (octylviologen) can mediate the reduction of aromatic nitro compounds to their corresponding anilines by sodium dithionite, while leaving aliphatic nitro groups untouched. This high selectivity is crucial in the synthesis of complex molecules with multiple functional groups.

Another system utilizes samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide. This combination provides a mild and efficient method for the chemoselective reduction of aromatic nitro groups to aromatic amines, with yields often exceeding 90%. The process shows excellent selectivity, leaving functional groups such as halides, nitriles, amides, and benzyl (B1604629) ethers intact. The viologen is believed to form a radical cation species that acts as the active reducing agent.

Role as Electron Mediators in Biochemical Pathways (e.g., NADPH Production)

Many enzymatic reactions, particularly those catalyzed by oxidoreductases, depend on cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to supply electrons. The regeneration of the active NADPH from its oxidized form (NADP⁺) is a critical challenge in designing sustainable biocatalytic systems. Direct electrochemical reduction of NADP⁺ is inefficient due to the molecule's complex structure.

This compound has been identified as an effective electron mediator for this process. chemimpex.com It can accept an electron from an electrode and efficiently transfer it to NADP⁺, regenerating the NADPH required by the enzyme. chemimpex.com Studies have shown that while other viologens like methyl viologen can also mediate this transfer, they may cause an undesirable dehydrogenation reaction of the newly formed NADPH. chemimpex.com this compound, however, does not facilitate this side reaction, making it a more suitable and efficient mediator for NADPH production in biocatalytic systems. chemimpex.com

Advanced Materials Synthesis and Functional Nanostructures

The unique electronic properties of this compound are being harnessed through its incorporation into more complex material architectures, such as conductive polymers and nanocomposites, to create materials with tailored functionalities.

Incorporation into Conductive Polymers and Nanocomposites

The viologen moiety can be directly integrated into polymer chains to form "polyviologens." mdpi.commdpi.com These materials can be synthesized through methods like the Menschutkin reaction or by electropolymerization of functionalized monomers. mdpi.commdpi.com The resulting polymers possess the inherent redox-activity and electrochromic properties of the viologen unit, but with the processability and film-forming capabilities of a polymer. utupub.fi This allows for the creation of solid-state electrochromic films, which are more stable and robust than solution-based devices. mdpi.com The properties of polyviologens, such as their color and response rate, can be tuned by modifying the polymer backbone or the substituents on the bipyridine ring. mdpi.com

Furthermore, this compound and its polymeric forms can be integrated into nanocomposites to create hybrid materials with enhanced properties.

Graphene Composites: Polyviologens have been combined with graphene oxide to create composite materials with enhanced electrical conductivity and stability, showing promise for energy storage applications. utupub.fi

Metal Oxide Hybrids: Ethyl viologen has been used as an organic templating cation in the synthesis of two-dimensional layered vanadium oxide bronzes. arxiv.org The incorporation of the ethyl viologen guest molecules significantly alters the spacing between the inorganic vanadium oxide layers, which in turn has a dramatic impact on the material's electrical conductivity. arxiv.org These hybrid materials demonstrate the critical role that the viologen's structure can play in tuning the electronic properties of advanced functional materials. arxiv.org

Design of Dendritic and Macromolecular Architectures

The integration of this compound, a viologen compound, into dendritic and macromolecular architectures has opened up new avenues for the development of advanced functional materials. These well-defined, hyperbranched structures offer precise control over size, shape, and peripheral functionality, making them ideal scaffolds for a variety of applications. The design of these architectures is a meticulous process, involving strategic placement of the viologen units and careful selection of the dendritic framework to achieve desired properties.

Another design principle involves creating "onion peel" dendrimers, where different functional layers are built upon each other. In such structures, viologen units can be incorporated into specific layers, allowing for a high degree of control over the material's electrochemical and photophysical properties. Furthermore, researchers have explored the synthesis of dendrimers with a single viologen unit at their apical position, attached to dendrons of varying generations. nih.gov This design allows for the systematic study of how the dendritic microenvironment affects the redox behavior of the encapsulated viologen. nih.gov

The synthesis of these architectures typically employs either a divergent or convergent approach. In the divergent method, the dendrimer is grown outwards from a central core, with each successive layer or "generation" adding more branching points and terminal groups. mdpi.comdtic.mil The convergent approach, on the other hand, involves synthesizing the dendritic wedges (dendrons) first and then attaching them to a central core. mdpi.com These methods allow for the creation of a wide array of dendritic structures with tailored properties.

Research Findings

Research into dendritic and macromolecular architectures incorporating this compound has yielded a wealth of information on their structure-property relationships and potential applications. Studies have shown that the electrochemical properties of the viologen moiety can be finely tuned by the surrounding dendritic architecture. For example, in Newkome-type dendrimers with a single viologen at the core, the half-wave potentials for the two one-electron reductions of the viologen are influenced by the size of the dendron. nih.gov This effect is attributed to the polarity differences between the solution and the internal microenvironment of the dendrimer. nih.gov

In the realm of materials science, viologen-based dendritic macromolecular asterisks have been synthesized by reacting a viologen-skeleton with a hydrazine-terminated cyclotriphosphazene (B1200923) core. These novel structures have demonstrated the ability to efficiently exchange, deliver, and stabilize gold nanoparticles for extended periods. researchgate.net This highlights their potential in catalysis and nanotechnology.

Furthermore, viologen-based dendrimers have been investigated for their biological applications. A study on VGDs as CXCR4 antagonists and gene carriers revealed that their efficacy is strongly dependent on the molecular architecture, the number of positive charges, and the molecular weight of the dendrimer. nih.gov Spheroidal VGDs with higher generations and a greater number of positive charges exhibited higher transfection efficiency. nih.gov

Below are interactive data tables summarizing key findings from research on dendritic and macromolecular architectures incorporating this compound.

Table 1: Properties of Viologen-Based Dendrimers (VGDs) for Gene Delivery acs.orgnih.gov

Dendrimer Architecture Generation Capping Group Number of Positive Charges Molecular Weight ( g/mol ) Key Finding
Comb-Branched Low Methyl 2 ~1,000 Building block for higher generation VGDs.
Comb-Branched Mid Ethyl 6 ~3,000 Moderate transfection efficiency.
Spheroidal High Thymine 12 ~7,000 Highest transfection efficiency among those tested.

Table 2: Influence of Dendritic Architecture on the Electrochemical Properties of a Core Viologen Unit nih.gov

Dendron Type Generation Half-Wave Potential (E1/2) - 1st Reduction (V) Half-Wave Potential (E1/2) - 2nd Reduction (V) Binding Constant with Crown Ether (M⁻¹)
Newkome-type 1 -0.38 -0.82 1200
Newkome-type 2 -0.41 -0.87 600
Newkome-type 3 -0.44 -0.91 300
Fréchet-type 1 -0.37 -0.81 1100
Fréchet-type 2 -0.37 -0.81 1150

Biological and Environmental Interactions of 1,1 Diethyl 4,4 Bipyridinium

Mechanisms of Interaction with Biological Systems and Biochemical Pathways

The biological interactions of 1,1'-diethyl-4,4'-bipyridinium are primarily dictated by its ability to undergo single-electron reduction to form a stable radical cation. This redox cycling is a key driver of its biochemical effects.

The primary mechanism of toxicity for bipyridinium compounds is the generation of reactive oxygen species (ROS). nih.govtandfonline.com In a biological system, this compound dication can accept an electron from cellular reducing agents, such as NADPH-cytochrome P450 reductase, to form the corresponding radical cation. This radical cation can then react with molecular oxygen to regenerate the dication and produce a superoxide (B77818) anion. This futile cycle leads to the continuous production of superoxide, which can then be converted to other more damaging ROS, such as hydrogen peroxide and the hydroxyl radical. This cascade of events results in significant oxidative stress within the cell, leading to lipid peroxidation, DNA damage, and protein oxidation, ultimately compromising cellular function and viability. kjim.org

A significant aspect of the toxicology of bipyridinium compounds like paraquat (B189505) is their selective accumulation in certain tissues, particularly the lungs. tandfonline.com This accumulation is mediated by the polyamine transport system, which is highly expressed in the alveolar epithelial cells. tandfonline.com Given the structural similarity, it is plausible that this compound also utilizes this transport system, leading to its concentration in pulmonary tissues and subsequent localized toxicity.

Studies have also investigated the specific biochemical consequences of bipyridinium toxicity. For instance, in rats treated with paraquat, a significant depression in microsomal cysteine levels in the plasma, liver, and lung was observed, suggesting an interference with cellular cysteine content. nih.gov This highlights a specific molecular target of bipyridinium-induced toxicity.

Furthermore, the electron-accepting properties of this compound have been harnessed in biochemical research. It has been used as an electron acceptor in studies of de novo designed metalloproteins to investigate the conformational dependence of electron transfer rates. nih.gov In these experimental systems, the rate of electron transfer to the bipyridinium moiety was found to be dependent on the protein's conformation. nih.gov

Table 1: Key Biological Interactions of this compound

Interaction Mechanism Description Key Cellular Components Involved Consequence
Redox Cycling The dication accepts an electron to form a radical cation, which then reduces molecular oxygen to superoxide, regenerating the dication. NADPH-cytochrome P450 reductase, molecular oxygen Continuous production of reactive oxygen species (ROS), leading to oxidative stress. nih.govtandfonline.com
Cellular Uptake Likely utilizes the polyamine transport system for active uptake into cells. Polyamine transporters Accumulation in specific tissues, such as the lungs. tandfonline.com
Biochemical Interference May interfere with specific amino acid metabolism. Cysteine Depletion of cellular cysteine levels. nih.gov
Electron Acceptor in Research Serves as an electron acceptor in experimental systems to study electron transfer processes. Metalloproteins Facilitates the study of conformational effects on biological electron transfer. nih.gov

Environmental Transformation Pathways and Degradation Kinetics

Once released into the environment, this compound, like other bipyridinium herbicides, can undergo various transformation processes. Its high water solubility contributes to its mobility in soil and potential to contaminate water sources. mdpi.com

One of the primary degradation pathways for bipyridinium compounds is through photochemical processes. Advanced oxidation processes (AOPs), such as the photo-Fenton reaction, have been shown to be effective in degrading paraquat and diquat. mdpi.com This process involves the generation of highly reactive hydroxyl radicals which can attack and break down the bipyridinium structure. The use of solar photo-Fenton processes at a circumneutral pH has been investigated for the degradation of these herbicides, demonstrating a significant reduction in total organic carbon. mdpi.com

The degradation kinetics of bipyridinium compounds can be influenced by various factors, including pH, the presence of catalysts (like iron in the Fenton process), and the intensity of light. For paraquat, the degradation in a solar photo-Fenton system was shown to follow a pseudo-first-order kinetic model. While specific kinetic data for this compound is less commonly reported, its structural similarity to paraquat suggests it would be susceptible to similar degradation pathways and kinetics.

Microbial degradation can also play a role in the environmental fate of bipyridinium compounds, although they are generally considered to be relatively resistant to biodegradation. Certain microorganisms have been identified that can degrade paraquat, utilizing it as a source of carbon and nitrogen. The degradation pathway often involves the initial cleavage of the bipyridine ring.

Table 2: Environmental Transformation of Bipyridinium Compounds

Transformation Pathway Description Key Reactants/Conditions
Photochemical Degradation (Photo-Fenton) Degradation by hydroxyl radicals generated from the reaction of hydrogen peroxide and iron ions in the presence of light. mdpi.com Hydrogen peroxide, Iron (Fe(II)/Fe(III)), UV or solar light
Microbial Degradation Breakdown by microorganisms that can utilize the compound as a nutrient source. Specific soil and water microorganisms
Adsorption to Soil Particles Binds to clay minerals and organic matter in the soil, which can reduce its bioavailability and mobility. Clay minerals, humic substances

Role as Electron Scavengers in Aqueous and Biological Environments

A defining characteristic of this compound is its exceptional ability to act as an electron scavenger, a property derived from its facile and reversible one-electron reduction. acs.org This has led to its widespread use in various chemical and biological studies as an electron acceptor or mediator.

In aqueous solutions, this compound exists as a dication. It can readily accept an electron to form a stable, colored radical cation. The reduction potential for this process is a key parameter that governs its electron-scavenging ability. The reduction potential for the one-electron reduction of this compound has been reported, and like other viologens, it has a relatively low potential, making it a good electron acceptor from a wide range of donors. nist.gov

This electron-scavenging property is fundamental to its use in photochemical and electrochemical systems. For instance, in photoredox catalysis, it can act as an electron relay, accepting an electron from a photosensitizer and transferring it to a substrate. acs.org This is particularly useful in systems where the photosensitizer and the substrate are in different phases, with the bipyridinium compound shuttling electrons between them. acs.org

In biological research, this compound and other viologens are used to study electron transport chains. By accepting electrons at specific points in the chain, they can be used to probe the function of different components of the respiratory or photosynthetic apparatus. The formation of the colored radical cation also allows for the spectrophotometric monitoring of these electron transfer reactions.

The efficiency of this compound as an electron scavenger is also influenced by its molecular structure. The planarity of the bipyridine rings and the nature of the N-substituents can affect the reduction potential and the stability of the radical cation. frontiersin.org

Table 3: Electron Scavenging Properties and Applications

Property/Application Description
Redox Potential Possesses a low one-electron reduction potential, making it a strong electron acceptor. nist.gov
Radical Cation Formation Forms a stable and colored radical cation upon accepting an electron, which is useful for monitoring reactions. acs.org
Electron Relay in Photochemistry Acts as a mediator to transfer electrons from a photosensitizer to a substrate, often between different phases. acs.org
Probe in Biological Electron Transport Used to intercept electrons at specific points in biological electron transport chains to study their function.
Electrochemical Studies Employed in cyclic voltammetry and other electrochemical techniques to study electron transfer mechanisms. frontiersin.org

Q & A

Q. What are the standard synthetic routes for preparing 1,1'-Diethyl-4,4'-bipyridinium derivatives, and how are they optimized?

The compound is typically synthesized via N-alkylation of 4,4'-bipyridine with diethyl halides (e.g., dibromoethane) in polar solvents like dimethylformamide (DMF). Subsequent anion exchange (e.g., replacing bromide with perchlorate) yields derivatives such as diperchlorate salts. Optimization involves controlling reaction time, temperature, and stoichiometry to avoid over-alkylation. Characterization relies on NMR, ESI-MS, and X-ray crystallography for structural validation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms alkylation and symmetry, while Electrospray Ionization Mass Spectrometry (ESI-MS) verifies molecular weight. Single-crystal X-ray diffraction is essential for resolving supramolecular interactions, such as π-stacking in catenanes or metal-organic frameworks. For example, vapor diffusion of isopropyl ether into acetone solutions produces crystals suitable for X-ray analysis .

Q. What safety precautions are required when handling this compound salts?

The compound’s dibromide salt requires gloves, lab coats, and eye protection due to skin/eye irritation risks. Work in well-ventilated areas to avoid inhalation of dust. Safety showers and eyewash stations must be accessible. Storage should avoid incompatible agents like strong oxidizers .

Advanced Research Questions

Q. How do substituents and counterions influence the redox behavior of this compound in electrochemical applications?

The reduction potential is highly sensitive to substituents and counterions. Ethyl groups lower reduction potentials compared to methyl analogs, while larger anions (e.g., ClO₄⁻ vs. Br⁻) stabilize radical intermediates. Cyclic voltammetry (CV) in acetonitrile or aqueous solutions reveals two reversible one-electron redox couples, critical for applications in electron-transfer catalysis or organic batteries .

Q. What strategies address crystallization challenges for this compound-based supramolecular systems?

Slow diffusion methods (e.g., layering isopropyl ether over acetone solutions) promote controlled crystal growth. Co-crystallization with macrocycles or metal ions (e.g., Mg²⁺) enhances lattice stability. For example, diethyl viologen (DEVB) forms host-guest complexes with cyclophanes, resolved via single-crystal diffraction .

Q. How can computational methods resolve contradictions in experimental redox data for viologen derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reduction potentials. Dockingsimulations (e.g., with enzymes like formate dehydrogenase) model electron-transfer pathways. These methods reconcile discrepancies caused by solvent effects or electrode fouling .

Q. What experimental designs minimize degradation of this compound under photochemical or thermal stress?

Anaerobic conditions (gloveboxes) prevent radical oxidation. UV-Vis spectroscopy monitors photodegradation kinetics, while thermogravimetric analysis (TGA) identifies thermal stability thresholds. Additives like ascorbic acid or ionic liquids stabilize radical intermediates .

Methodological Considerations

Q. How is this compound integrated into metal-organic frameworks (MOFs) for catalytic applications?

The bipyridinium core acts as a redox-active linker. Solvothermal synthesis with transition metals (e.g., Zn²⁺ or Cu²⁺) creates porous frameworks. Catalytic activity in CO₂ reduction is tested via gas chromatography, with turnover numbers (TONs) correlated to electrochemical data .

Q. What analytical workflows validate host-guest interactions in viologen-based catenanes?

NMR titration experiments quantify binding constants (Kₐ). ESI-MS detects supramolecular assemblies, while CV monitors redox-triggered conformational changes. X-ray crystallography provides atomic-level interaction details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.